4-Nitroso-1,2,5-oxadiazol-3-amine

Description

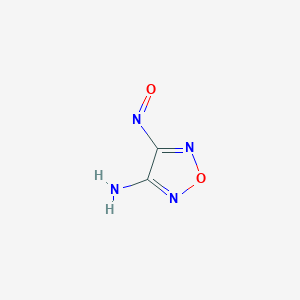

4-Nitroso-1,2,5-oxadiazol-3-amine is a nitroso-functionalized derivative of the 1,2,5-oxadiazole (furazan) scaffold. The compound features a nitroso (-NO) group at the 4-position of the oxadiazole ring and an amine (-NH₂) at the 3-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C2H2N4O2 |

|---|---|

Molecular Weight |

114.06 g/mol |

IUPAC Name |

4-nitroso-1,2,5-oxadiazol-3-amine |

InChI |

InChI=1S/C2H2N4O2/c3-1-2(4-7)6-8-5-1/h(H2,3,5) |

InChI Key |

VKPBJKAEWQPJBL-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NON=C1N=O)N |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

4-Nitroso-1,2,5-oxadiazol-3-amine serves as a precursor in the synthesis of other heterocyclic compounds and energetic materials. Its ability to undergo various chemical reactions—such as oxidation and substitution—allows it to be transformed into derivatives with enhanced properties. For instance:

- Oxidation : Partial oxidation using hydrogen peroxide in sulfuric acid.

- Substitution : Reaction with nucleophiles leading to the substitution of the nitro group with other functional groups.

These reactions can yield amino derivatives and substituted oxadiazoles that are valuable in further chemical research.

Medicine

The compound has been investigated for its potential use in pharmaceuticals due to its unique structural properties. Notable applications include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit bacterial topoisomerases, essential enzymes for DNA replication and repair. It has shown potential antibacterial properties against Gram-positive and Gram-negative bacteria . A related study indicated that oxadiazole derivatives exhibited significant antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL .

- Kinase Inhibition : The compound's structural features may allow it to interact with specific kinase targets implicated in cancer progression. This highlights its potential as a therapeutic agent in oncology .

Industry

In industrial applications, this compound is utilized in the production of high-energy materials and explosives due to its energetic properties derived from the nitro group. The rapid decomposition of this group can release significant energy, making it suitable for applications requiring explosive materials .

Case Study 1: Antimicrobial Properties

A study focused on the synthesis of novel oxadiazole derivatives demonstrated that compounds containing the oxadiazole moiety exhibited notable antimicrobial activities comparable to first-line drugs. The structure–activity relationship (SAR) indicated that modifications at specific positions significantly enhanced biological efficacy .

Case Study 2: Kinase Inhibition in Cancer Research

Research into related compounds has shown that modifications on the oxadiazole ring can lead to potent inhibitors of cancer-related kinases. These findings suggest that ongoing investigations into the structure–activity relationships of this compound could yield promising candidates for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,5-oxadiazol-3-amine scaffold is highly versatile, with substitutions at the 4-position significantly altering chemical, physical, and biological properties. Below is a systematic comparison with structurally related compounds:

Substituent-Driven Functional Diversity

Pharmacological Activities

- Anticancer/Antiproliferative: Phenyl-substituted derivatives (e.g., 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine) exhibit antiproliferative effects in oral squamous cell carcinoma models, with IC₅₀ values <10 µM .

- Kinase Inhibition : 4-(Benzimidazol-2-yl) derivatives act as selective p70S6 kinase inhibitors (IC₅₀ = 50 nM), crucial for regulating cell growth .

- Antiplasmodial : Fluorophenyl and nitrophenyl analogs show potent activity against Plasmodium falciparum (IC₅₀ = 0.8–1.2 µM) .

- Immunomodulation: The nitroso-containing INCB024360 analog restores immune cell proliferation by inhibiting indoleamine 2,3-dioxygenase (IDO), a key enzyme in tumor immune evasion .

Physical and Chemical Properties

Preparation Methods

Reaction Conditions and Mechanism

-

Reactants : DAF, H₂O₂ (30% w/w), Na₂WO₄ (1–5 mol%).

-

Temperature : 40–60°C.

-

Duration : 4–6 hours.

-

Solvent : Water or aqueous ethanol.

The reaction proceeds via a two-step mechanism:

-

Initial Oxidation : The primary amine group (-NH₂) in DAF is oxidized to a nitroso group (-NO) by H₂O₂, facilitated by the tungstate catalyst acting as a Lewis acid.

-

Intermediate Stabilization : The nitroso intermediate is stabilized through intramolecular hydrogen bonding with the adjacent amine group, preventing over-oxidation to a nitro (-NO₂) group.

Table 1: Key Parameters for DAF Oxidation

| Parameter | Details |

|---|---|

| Catalyst | Sodium tungstate (Na₂WO₄) |

| Oxidizing Agent | H₂O₂ (30% w/w) |

| Temperature Range | 40–60°C |

| Reaction Time | 4–6 hours |

| Solvent System | Water/ethanol (1:1 v/v) |

| Purification Method | Recrystallization (ethanol/water) |

An alternative route involves the diazotization of 4-amino-1,2,5-oxadiazol-3-amine followed by nitrosation. This method is less common but offers precise control over nitroso group introduction.

Reaction Protocol

-

Diazotization : Treatment of 4-amino-1,2,5-oxadiazol-3-amine with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates a diazonium salt intermediate.

-

Nitrosation : The diazonium salt is reacted with copper(I) oxide (Cu₂O) in acetic acid, leading to the substitution of the diazo group with a nitroso moiety.

Challenges and Optimization

Table 2: Diazotization-Nitrosation Workflow

| Step | Conditions |

|---|---|

| Diazotization | NaNO₂ (1.2 eq), HCl (12 M), 0–5°C |

| Nitrosation | Cu₂O (0.1 eq), CH₃COOH, 25°C, 2 hours |

| Workup | Neutralization with NaHCO₃, extraction |

Comparative Analysis of Methods

Efficiency and Scalability

-

Oxidation of DAF : Preferred for scalability due to simpler reagent handling and lower toxicity. However, it requires careful pH control to avoid over-oxidation.

-

Diazotization-Nitrosation : Suitable for small-scale synthesis but limited by hazardous intermediate handling and lower yields (~50–60%).

Emerging Methodologies

Recent advances explore electrochemical oxidation as a greener alternative. Preliminary studies indicate that applying a controlled potential (1.2–1.5 V) to DAF in an acidic medium selectively generates the nitroso derivative without catalysts . This method remains experimental but promises higher atom economy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.